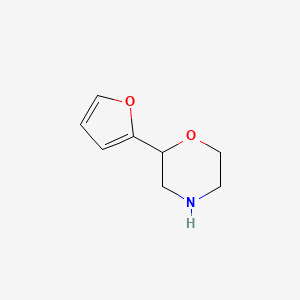

2-(Furan-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGFMVISDIEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640602 | |

| Record name | 2-(Furan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017417-81-0 | |

| Record name | 2-(Furan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Furan 2 Yl Morpholine and Its Derivatives

Direct Synthesis Approaches to 2-(Furan-2-yl)morpholine

The direct synthesis of the parent compound, this compound, can be achieved through several routes. One common method involves the reductive amination of 2-furoin with ethanolamine, followed by cyclization. Another approach is the reaction of 2-furyl oxirane with ethanolamine. Additionally, the cyclization of N-(2-hydroxyethyl)-N-(2-furylmethyl)amine represents a viable pathway. These methods provide direct access to the core structure, which can then be further modified.

A summary of direct synthetic approaches is provided in the table below.

| Starting Material(s) | Key Transformation(s) | Product |

| 2-Furoin, Ethanolamine | Reductive amination, Cyclization | This compound |

| 2-Furyl oxirane, Ethanolamine | Ring-opening, Cyclization | This compound |

| N-(2-hydroxyethyl)-N-(2-furylmethyl)amine | Intramolecular cyclization | This compound |

Synthetic Routes to Furan- and Morpholine-Containing Scaffolds and Analogues

The synthesis of derivatives and analogues of this compound often requires more elaborate synthetic strategies to introduce functional groups and structural diversity.

Condensation reactions are a fundamental tool for constructing furan-morpholine systems. A notable example is the reaction between a furan-2-carbaldehyde derivative and an N-substituted ethanolamine, followed by a tandem reductive amination and cyclization to yield N-substituted 2-(furan-2-yl)morpholines. This method allows for the introduction of various substituents on the morpholine (B109124) nitrogen.

| Furan (B31954) Reactant | Amine Reactant | Key Steps | Product |

| Furan-2-carbaldehyde derivative | N-substituted ethanolamine | Reductive amination, Cyclization | N-substituted this compound |

The Mannich reaction is a powerful one-pot, three-component reaction for synthesizing furan-morpholine derivatives. This reaction involves the aminoalkylation of a furan ring with formaldehyde (B43269) and morpholine. For example, the reaction of furan, formaldehyde, and morpholine hydrochloride yields 1-((furan-2-yl)methyl)morpholine. This reaction is versatile and can be applied to a variety of substituted furans and morpholines.

| Furan Component | Amine Component | Carbonyl Component | Product |

| Furan | Morpholine hydrochloride | Formaldehyde | 1-((Furan-2-yl)methyl)morpholine |

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of arylfuran-morpholine conjugates. The Suzuki-Miyaura coupling, for instance, can be used to couple a boronic acid or ester derivative of a furan-morpholine with an aryl halide, or vice versa. This allows for the creation of a C-C bond between the furan ring and an aryl group. Similarly, the Buchwald-Hartwig amination can be employed to form a C-N bond between a furan-morpholine and an aryl amine.

| Coupling Partners | Reaction Type | Bond Formed | Product Class |

| Furan-morpholine boronic acid/ester + Aryl halide | Suzuki-Miyaura | C-C | Arylfuran-morpholine conjugate |

| Furan-morpholine halide + Aryl boronic acid/ester | Suzuki-Miyaura | C-C | Arylfuran-morpholine conjugate |

| Furan-morpholine amine + Aryl halide | Buchwald-Hartwig | C-N | Arylfuran-morpholine conjugate |

| Furan-morpholine halide + Aryl amine | Buchwald-Hartwig | C-N | Arylfuran-morpholine conjugate |

Multi-component reactions (MCRs) and one-pot syntheses offer efficient pathways to complex furan-morpholine derivatives. A notable example is a one-pot synthesis of novel pyrazole (B372694) derivatives incorporating a furan-morpholine moiety. This reaction involves the condensation of an aromatic aldehyde, 1-(furan-2-yl)ethan-1-one, and morpholine, followed by reaction with a hydrazine (B178648) derivative.

| Key Reactants | Reaction Type | Product Class |

| Aromatic aldehyde, 1-(Furan-2-yl)ethan-1-one, Morpholine, Hydrazine derivative | One-pot, multi-component | Pyrazole-furan-morpholine conjugates |

The derivatization of existing morpholine-functionalized furan systems provides a straightforward route to a wide range of analogues. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can be used to introduce a formyl group onto the furan ring, which can then be further transformed. Another strategy involves the modification of the morpholine ring, for example, by N-alkylation or N-acylation, to introduce new functional groups. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be used to construct more complex polycyclic systems from furan-morpholine precursors.

| Substrate | Reaction Type | Modification | Product Type |

| Morpholine-functionalized furan | Vilsmeier-Haack | Formylation of furan ring | Formyl-substituted furan-morpholine |

| Morpholine-functionalized furan | N-alkylation/N-acylation | Functionalization of morpholine nitrogen | N-substituted furan-morpholine |

| Morpholine-functionalized furan | Diels-Alder | Cycloaddition on furan ring | Polycyclic furan-morpholine adduct |

Retrosynthetic Analysis of the this compound Core and Complex Analogues

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process involves breaking bonds and applying "transforms," which are the reverse of known chemical reactions, to identify potential synthetic pathways. ub.edu For the this compound core, several logical disconnections can be proposed, leading to various synthetic strategies.

A primary disconnection strategy for the morpholine ring involves breaking the C-N and C-O bonds. This approach is common in the synthesis of substituted morpholines. One retrosynthetic pathway for this compound ( 1 ) identifies 2-amino-1-(furan-2-yl)ethanol and a two-carbon electrophile as key precursors. A further disconnection of the amino alcohol leads back to simpler starting materials like a furan aldehyde and a source of cyanide and an amine.

Key Retrosynthetic Disconnections for this compound:

Strategy A: N-Alkylation and Etherification. This is one of the most straightforward approaches. Disconnecting the N-C2 and O-C3 bonds of the morpholine ring suggests a pathway starting from 2-(furan-2-yl)oxirane and ethanolamine. Alternatively, sequential N-alkylation and intramolecular O-alkylation (or vice-versa) of a linear precursor is a common strategy.

Strategy B: From Aziridines. Another approach involves the ring-opening of an activated aziridine (B145994). A retrosynthetic disconnection across the C2-N and C6-O bonds could lead back to a furan-substituted aziridine and a haloethanol. Metal-free methods using reagents like ammonium (B1175870) persulfate can facilitate the ring-opening of aziridines with halogenated alcohols to form the morpholine ring. beilstein-journals.org Copper-catalyzed reactions have also been employed for similar transformations. beilstein-journals.org

Strategy C: Reductive Amination. A disconnection at the C2-N bond suggests a reductive amination pathway. This would involve the reaction of a 2-(furan-2-yl)-2-hydroxyacetaldehyde derivative with an amino alcohol, followed by cyclization.

For more complex analogues, such as those with additional substitutions on the morpholine or furan rings, the retrosynthetic analysis would incorporate additional steps to introduce these functionalities. For instance, a substituent on the morpholine nitrogen could be introduced via N-alkylation or N-acylation of the parent this compound. Substituents on the furan ring would typically be introduced at an early stage, starting with a pre-functionalized furan derivative.

| Target Molecule | Retrosynthetic Transform | Key Precursors/Synthons | Reference |

| This compound | C-N/C-O disconnection | 2-(Furan-2-yl)oxirane, Ethanolamine | General Morpholine Synthesis |

| This compound | Aziridine ring-opening | Furan-substituted aziridine, 2-Chloroethanol | beilstein-journals.org |

| This compound | Reductive amination/cyclization | 2-Amino-1-(furan-2-yl)ethanol, Glycolaldehyde | General Morpholine Synthesis |

| Substituted Morpholines | Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | organic-chemistry.org |

| Substituted Morpholines | Photocatalytic Annulation | Aldehydes, Silicon amine protocol (SLAP) reagents | organic-chemistry.orgnih.gov |

Sustainable Synthetic Practices and Green Chemistry Considerations in Furan-Morpholine Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lidsen.comnih.gov The synthesis of furan-morpholine compounds offers several opportunities to implement these principles, particularly through the use of renewable starting materials and environmentally benign reaction conditions.

Renewable Feedstocks: The furan moiety in this compound can be derived from biomass. chim.it Furfural (B47365), produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a key platform chemical. chim.itucl.ac.uk This positions furan-based compounds as sustainable alternatives to petroleum-derived aromatics. The conversion of biomass to furfural and its derivatives is a cornerstone of creating a bio-based chemical industry. chim.itmdpi.com

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Water: Performing reactions in water is highly desirable. For example, the synthesis of phthalimide (B116566) hydrazones from furfural derivatives has been demonstrated in a one-pot cascade in water. ucl.ac.uk

2-Methyltetrahydrofuran (2-MeTHF): This solvent, which can be derived from renewable resources, is promoted as an eco-friendly alternative to solvents like tetrahydrofuran (B95107) (THF). nih.gov

Ionic Liquids: Novel morpholine-based ionic liquids have been synthesized and used as catalysts and reaction media, allowing for simple product separation by filtration. lidsen.com

Metal-Free Catalysis: The development of metal-free synthetic routes, such as the ammonium persulfate-mediated synthesis of morpholines from aziridines, avoids the use of potentially toxic and expensive transition metal catalysts. beilstein-journals.org

Photocatalysis: Visible-light-activated photocatalysts offer a green approach to morpholine synthesis, proceeding under mild conditions. nih.gov

Atom Economy and Process Efficiency: Green synthetic methods strive for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces waste from intermediate purification steps, saves energy, and shortens reaction times. beilstein-journals.orgacs.org

Redox Neutral Processes: A recently developed two-step protocol for morpholine synthesis from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) is redox neutral, eliminating the need for hydride reducing agents and their associated waste. chemrxiv.orgchemrxiv.org This method is also high yielding and uses inexpensive reagents. chemrxiv.orgacs.org

The following table summarizes some green chemistry approaches applicable to the synthesis of furan-morpholine derivatives.

| Green Chemistry Principle | Application in Furan-Morpholine Synthesis | Specific Examples/Reagents | Reference |

| Use of Renewable Feedstocks | Deriving the furan ring from biomass. | Furfural from lignocellulose. | chim.itucl.ac.uk |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Water, 2-Methyltetrahydrofuran (2-MeTHF), N-formylmorpholine. | ucl.ac.uknih.govajgreenchem.com |

| Catalysis | Using catalysts to improve efficiency and reduce waste. | Metal-free catalysts (Ammonium persulfate), Photocatalysts, Ionic Liquids. | beilstein-journals.orgnih.govlidsen.com |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the product. | One-pot synthesis of morpholine-fused triazoles; Redox-neutral synthesis from 1,2-amino alcohols. | acs.orgacs.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Visible-light photocatalysis. nih.gov | nih.gov |

By integrating these sustainable practices, the synthesis of this compound and its analogues can be aligned with the goals of green chemistry, contributing to a more environmentally responsible chemical industry.

Advanced Spectroscopic Characterization and Mechanistic Elucidation in 2 Furan 2 Yl Morpholine Research

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. numberanalytics.combruker.com For 2-(furan-2-yl)morpholine and its derivatives, advanced NMR methods, including two-dimensional techniques like COSY (Correlation Spectroscopy), are employed to unequivocally assign proton (¹H) and carbon (¹³C) signals and to analyze complex isomeric mixtures. numberanalytics.comipb.pt

Detailed research findings from studies on related furan-morpholine structures demonstrate the power of NMR. For instance, in a novel derivative, 1-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the proton signals for the furan (B31954) moiety were observed at δ 6.34 ppm and δ 6.71 ppm, while the carbon signals appeared at δ 109.25, 111.33, and 123.02 ppm. nih.gov Similarly, the ¹H NMR spectrum of 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethan-1-one showed the morpholine (B109124) protons as multiplets at δ 3.55 ppm and δ 4.01 ppm. nih.gov These chemical shifts are characteristic and essential for confirming the presence and integrity of the furan and morpholine rings within a larger molecular framework.

NMR is also crucial for analyzing structural dynamics and stereochemistry. Vicinal coupling constants (J-values) can help determine the relative orientation of protons, which is instrumental in assigning stereochemistry, such as the cis or trans configuration across a double bond or within a ring system. ipb.pt Furthermore, NMR can be used to study inseparable isomer mixtures, such as amide bond rotamers, by reporting the distinct chemical shift data for each isomer present in the mixture. reddit.com The ability to study molecules in solution allows NMR to provide insights into their dynamic behavior, which is a key advantage over techniques that only analyze static states. innovationnewsnetwork.comnih.gov

Table 1: Representative NMR Chemical Shifts for Furan and Morpholine Moieties in Derivatives This table is generated based on data from related structures in the literature.

| Moiety | Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |

| Furan | ¹H | 6.34 - 7.56 | Protons on the furan ring | nih.govnih.gov |

| ¹³C | 109.25 - 141.31 | Carbon atoms of the furan ring | nih.gov | |

| Morpholine | ¹H | 3.55 - 4.01 | CH₂ protons adjacent to oxygen and nitrogen | nih.gov |

| ¹³C | ~53 - 67 | CH₂ carbons of the morpholine ring | nih.gov |

Mass Spectrometry for Mechanistic Pathway Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. nih.gov In the context of this compound research, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS/MS) is the dominant technique for identifying metabolites and clarifying reaction mechanisms. nih.govrrpharmacology.ru

The initial step in analysis involves identifying the molecular ion of the parent compound. For this compound (C₈H₁₁NO₂), predicted high-resolution mass spectrometry data indicates a protonated molecule [M+H]⁺ at an m/z of 154.08626 and a sodium adduct [M+Na]⁺ at 176.06820. uni.lu The study of fragmentation patterns is key to structural elucidation. Research on morpholine itself shows characteristic fragmentation, while studies on furan-containing compounds reveal that a common metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes to form a reactive α,β-unsaturated dialdehyde (B1249045) intermediate. nih.govresearchgate.net This reactive species can then form adducts with cellular nucleophiles, and the resulting metabolites can be identified by their specific mass shifts. nih.gov

The workflow for metabolite identification typically involves comparing the mass spectra of samples from in vitro or in vivo studies against a control. europa.eu Any new signals are flagged as potential metabolites. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 16 Da. rrpharmacology.ru Enzymatic kinetic assays combined with mass spectrometry can also reveal whether a compound acts as a reversible or irreversible inhibitor of an enzyme. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data sourced from PubChemLite database predictions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M+K]⁺ | 192.04214 |

| [M-H]⁻ | 152.07170 |

| [M+HCOO]⁻ | 198.07718 |

| [M+CH₃COO]⁻ | 212.09283 |

Source: uni.lu

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and electronic structure, respectively. drawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). bellevuecollege.edu This allows for the identification of specific functional groups present in a molecule, as each group has a characteristic absorption frequency range. libretexts.org For this compound, the IR spectrum would be expected to show absorptions corresponding to the furan ring, such as C-H stretching (~3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and the characteristic C-O-C (ether) stretching. libretexts.orglibretexts.org The morpholine ring would contribute C-H stretching from its alkane-like portions (2850–2960 cm⁻¹) and vibrations from its C-O-C and C-N bonds. libretexts.org For example, IR data for a related furan derivative showed a C=O stretch at 1655 cm⁻¹. nih.gov

UV-Vis spectroscopy involves the absorption of UV or visible light, which causes the promotion of electrons from a ground electronic state to an excited state. matanginicollege.ac.inmicrobenotes.com The furan ring in this compound acts as a chromophore, the part of the molecule responsible for this absorption. matanginicollege.ac.in The expected absorptions are due to π→π* and n→π* electronic transitions. mvpsvktcollege.ac.in Transitions of π electrons in the conjugated system of the furan ring typically occur in the UV region (200-400 nm). mvpsvktcollege.ac.inhacettepe.edu.tr The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the molecular environment and any substitution on the rings.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound This table is generated based on general spectroscopic data and findings from related compounds.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source(s) |

| Furan Ring | =C–H stretch | 3100 - 3000 | libretexts.org |

| C=C stretch | 1600 - 1475 | libretexts.org | |

| C–O–C stretch | ~1250 | nih.gov | |

| Morpholine Ring | C–H stretch | 2960 - 2850 | libretexts.org |

| C–N stretch | ~1100 | libretexts.org | |

| C–O–C stretch | ~1115 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights of Derivatives

Studies on morpholine-containing compounds have shown that the morpholine ring characteristically adopts a stable chair conformation in the solid state. nih.gov This is a crucial piece of information for understanding the spatial arrangement of the molecule. For the furan portion, crystallographic studies of derivatives like furfural (B47365) and furfurylamine (B118560) have determined their molecular structures with high precision. rsc.org These studies reveal that the conformation of the substituent relative to the furan ring (syn or anti) is a key structural feature. rsc.org

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. In the crystal structure of furfurylamine, for example, N–H⋯N and N–H⋯O hydrogen bonds link the molecules into a network. rsc.org Such interactions are vital for understanding the physical properties of the compound and for designing new crystalline forms. The combination of data from furan and morpholine derivatives allows for the construction of a highly accurate model of the solid-state structure of this compound.

Table 4: Conformational Insights from X-ray Crystallography of Furan and Morpholine Derivatives

| Molecular Moiety | Key Structural Feature | Observation | Source(s) |

| Morpholine Ring | Ring Conformation | Typically adopts a stable chair conformation. | nih.gov |

| Furan Ring | Substituent Orientation | Can exist in syn or anti conformations relative to the ring oxygen. | rsc.org |

| Intermolecular Forces | Crystal Packing | Stabilized by hydrogen bonds (e.g., N-H⋯O, C-H⋯N) and other weak interactions. | rsc.org |

Theoretical and Computational Chemistry Studies on 2 Furan 2 Yl Morpholine and Analogues

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and properties of molecules. ua.ptijcce.ac.ir DFT methods are employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's behavior. ijcce.ac.ir For furan- and morpholine-containing compounds, DFT has been widely used to understand their structure and reactivity. bohrium.comresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to its reactivity. DFT calculations provide insights into this by mapping the distribution of electrons and identifying regions susceptible to chemical attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. beilstein-journals.orgresearchgate.net For instance, studies on various furan (B31954) derivatives show that their HOMO-LUMO gaps can be tuned by different substituents, which in turn modifies their electronic properties and reactivity. beilstein-journals.orgarxiv.org In one study on furan-cored AIEgens, the furan derivative (TPE-F) showed a HOMO-LUMO gap of 3.63 eV, calculated via DFT. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Furan Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 1-(furan-2-yl)methyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole (FMDI) | B3LYP/6-31G(d,p) | -5.61 | -1.89 | 3.72 | bohrium.com |

| Tetraphenylethylene-furan (TPE-F) | DFT | -5.36 | -1.73 | 3.63 | researchgate.net |

| Isopentacenofuran | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | - | - | 1.25 - 1.36 | beilstein-journals.org |

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on a molecule's surface. researchgate.netuni-muenchen.deresearchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For a molecule like 2-(furan-2-yl)morpholine, an MEP map would likely show negative potential around the oxygen atoms of both the furan and morpholine (B109124) rings, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within a molecule. core.ac.uktsijournals.com It provides a detailed picture of bonding and electron density transfer between orbitals. For example, in a study of 3-furan-2-yl-4-phenyl-butyric acid, NBO analysis revealed strong stabilization energy from electron density transfer from the lone pair of an oxygen atom to an anti-bonding orbital, indicating significant electronic delocalization. tsijournals.com This type of analysis for this compound would clarify the intramolecular interactions between the furan and morpholine rings.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain experimentally. arxiv.orgrsc.org By calculating the energies of reactants, products, and transition states, researchers can map out the entire potential energy surface of a reaction. ekb.eg

For furan-containing molecules, Diels-Alder reactions are a common and important transformation. nih.gov Computational studies on these reactions can determine whether the reaction is under kinetic or thermodynamic control by comparing the activation energies of different possible pathways and the relative stabilities of the products. rsc.orgnih.gov A computational study on the reaction between pyridinium (B92312) salts and ethylenes explained why furan derivatives were the thermodynamic products over other feasible options by calculating the reaction barriers and product stabilities. researchgate.net

Similarly, kinetic studies on the reaction of morpholine with other compounds, such as 5-nitroisatin, have been performed to understand the mechanism, which involves a nucleophilic attack followed by ring opening. arxiv.org For this compound, theoretical studies could predict the outcomes of various synthetic transformations, such as electrophilic substitution on the furan ring or reactions involving the morpholine nitrogen, by calculating the associated thermodynamic and kinetic parameters. ekb.eg

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the furan and morpholine rings relative to each other. When studying the interaction of a ligand with a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.govacs.org For example, in a study of novel thiazolidin-4-ones containing a morpholine moiety, MD simulations were performed to confirm the stability of the most promising compound within the active site of the target enzyme, acetylcholinesterase. acs.org Such simulations on a this compound-target complex would verify if the initial docked pose is maintained over time, adding confidence to the binding predictions.

In Silico Prediction of Ligand-Target Interactions and Binding Affinity

In silico methods, particularly molecular docking, are a cornerstone of modern drug discovery for predicting how a small molecule (ligand) might bind to a protein target. nih.govujmm.org.ua This process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov

Numerous studies have employed molecular docking for furan- and morpholine-containing compounds to predict their potential as therapeutic agents. acs.orgfrontiersin.org For instance, morpholine-thiophene hybrid compounds were docked against the urease enzyme to understand their inhibitory mechanism, with the lead compound showing a strong binding affinity and interactions with key amino acid residues in the active site. frontiersin.org Another study docked a series of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones into the active sites of several enzymes, including acetylcholinesterase and urease, revealing promising binding affinities that were better than the standard drugs used as controls. acs.org

For this compound, a similar in silico approach would involve docking it against various known drug targets to generate hypotheses about its potential biological activity. The docking results would provide a binding energy score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Table 2: Examples of Molecular Docking Studies on Furan/Morpholine Analogues

| Compound/Analogue Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Morpholine-thiophene hybrid thiosemicarbazone (Compound 5g) | Jack bean urease (3LA4) | -7.6 | HIS593, HIS492, ASP633, TYR632 | frontiersin.org |

| 5-(4-Fluorobenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (Compound 12) | Acetylcholinesterase (AChE) | -11.85 | TYR121, TRP279, TYR334 | acs.org |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | Thymidine kinase (4IVR) | -7.29 | Not specified | ujmm.org.ua |

| 5-(Furan-2-ylmethylene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (Compound 15) | Tyrosinase | -7.79 | HIS263, SER282, VAL283 | acs.org |

Chemical Reactivity and Transformations of 2 Furan 2 Yl Morpholine Derivatives

Reactions Involving the Furan (B31954) Ring System

The furan moiety is a π-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com This inherent reactivity dictates the primary transformations of this part of the molecule.

The furan ring readily undergoes electrophilic aromatic substitution reactions. Due to the activating effect of the heterocyclic oxygen atom, furan is highly susceptible to attack by electrophiles, often reacting under mild conditions that would be ineffective for benzene. chemicalbook.compearson.com In 2-(furan-2-yl)morpholine, the 2-position is already substituted. The directing influence of the oxygen atom strongly favors substitution at the adjacent C5 position (the other α-position), as the resulting carbocation intermediate is effectively stabilized by resonance. chemicalbook.compearson.comquora.com The morpholine (B109124) substituent, being an N-alkylamino group, is generally an activating group, which would further enhance the electron density of the furan ring and promote electrophilic attack.

Common electrophilic substitution reactions applicable to the furan ring in these derivatives include nitration, halogenation, and sulfonation, typically employing milder reagents to avoid polymerization or ring-opening side reactions. pharmaguideline.comyoutube.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Furan This table illustrates general reactivity patterns of the furan ring that are applicable to this compound derivatives, with substitution expected at the C5 position.

| Reaction Type | Typical Reagent | Expected Product on this compound |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-(5-Nitro-furan-2-yl)morpholine |

| Halogenation | Bromine in Dioxane or DMF at low temp. | 2-(5-Bromo-furan-2-yl)morpholine |

| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | 2-(Furan-2-yl)-5-sulfonic acid morpholine derivative |

Data compiled from multiple sources describing general furan reactivity. pearson.compharmaguideline.comyoutube.com

The high reactivity of the furan ring also makes it susceptible to ring-opening reactions, particularly under acidic conditions. pharmaguideline.com Protonation of the furan ring can lead to the formation of reactive electrophiles that may trigger polymerization or nucleophilic attack by a solvent, resulting in cleavage of the heterocyclic ring. pharmaguideline.commdpi.com This transformation typically yields dicarbonyl compounds. mdpi.com

In related furan-amine systems, such as 2-R-amino-3-furfurylthiophenes, acid-catalyzed recyclization and opening of the furan ring have been observed. osi.lvresearchgate.net The specific outcome can depend on the nature of protecting groups and the reaction conditions. osi.lv The presence of protic polar solvents can also promote the formation of more open-chain structures during polymerization reactions of furan derivatives. mdpi.com This suggests that the furan ring in this compound derivatives could be deliberately or unintentionally opened to generate linear structures bearing both the morpholine moiety and carbonyl functionalities, providing a pathway to different classes of compounds.

Table 2: Conditions Favoring Furan Ring-Opening

| Condition | Consequence | Resulting Structures |

| Strong Acids | Protonation and subsequent nucleophilic attack | 1,4-Dicarbonyl compounds |

| Certain Oxidizing Agents | Oxidation and cleavage of the ring | Carbonyl and carboxyl-containing fragments |

| Polymerization with protic solvents | Incorporation of solvent molecules | Linear polymer chains with carbonyl moieties |

Information based on studies of furfuryl alcohol and related furan systems. pharmaguideline.commdpi.com

Reactions Involving the Morpholine Ring System

The morpholine ring is a saturated heterocycle containing a secondary amine and an ether linkage. Its chemistry is dominated by the nucleophilicity and basicity of the nitrogen atom. e3s-conferences.orgresearchgate.net

The secondary amine in the morpholine ring is nucleophilic and serves as a key site for functionalization. It can be readily alkylated, acylated, and arylated to produce a wide array of N-substituted derivatives. e3s-conferences.orgnih.gov For instance, the reaction of morpholine with chloroacetyl chloride in the presence of a base yields 4-(2-chloroacetyl)morpholine, a common intermediate for further elaboration. This reactivity allows for the straightforward attachment of this compound to other molecular scaffolds through the nitrogen atom.

Table 3: Common N-Functionalization Reactions for Morpholine Derivatives

| Reaction Type | Reagent Example | Product Class |

| N-Acylation | Acetyl chloride, Benzoyl chloride | N-acylmorpholines (Amides) |

| N-Alkylation | Alkyl halides (e.g., Methyl iodide) | N-alkylmorpholinium salts or N-alkylmorpholines |

| N-Arylation | Aryl halides (with Pd or Cu catalyst) | N-arylmorpholines |

| Reductive Amination | Aldehydes/Ketones + Reducing agent (e.g., NaBH₃CN) | N-alkylmorpholines |

These are general reactions applicable to the secondary amine of the morpholine ring. chemrxiv.org

While direct C-H functionalization on a pre-formed morpholine ring can be challenging, the synthesis of C-substituted morpholine derivatives is a well-established field, providing access to structurally diverse compounds. nih.govresearchgate.net These methods often involve constructing the morpholine ring from substituted precursors rather than modifying the heterocycle itself.

Key strategies for accessing C-substituted morpholines include the cyclization of 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org For example, enantiopure amino alcohols can be used to generate chiral, substituted morpholines. researchgate.net Palladium-catalyzed carboamination reactions have been developed to produce cis-3,5-disubstituted morpholines, which are difficult to obtain through other methods. e3s-conferences.org These synthetic approaches allow for the introduction of substituents at various positions on the morpholine ring, thereby modulating the steric and electronic properties of the final this compound derivative.

Catalytic Applications of this compound Derivatives

Derivatives of this compound possess structural features that make them promising candidates for applications in catalysis. The morpholine moiety itself is a common structural element in organocatalysis. frontiersin.org The nitrogen atom can participate in enamine catalysis, although morpholine-enamines are generally less reactive than their pyrrolidine-based counterparts due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen. frontiersin.org Despite this, highly efficient β-morpholine amino acid catalysts have been developed for 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org

Furthermore, the combination of nitrogen and oxygen heteroatoms in the morpholine ring, along with the oxygen of the furan ring, provides multiple potential coordination sites for metal ions. This suggests that chiral derivatives of this compound could serve as ligands in asymmetric metal catalysis. Furan-based compounds are also used in various catalytic pathways for biomass conversion. frontiersin.orgmdpi.com The dual functionality of the this compound scaffold offers opportunities for designing novel catalysts that combine the principles of organocatalysis and metal catalysis.

Table 4: Potential Catalytic Roles of this compound Derivatives

| Catalysis Type | Relevant Structural Feature | Potential Application |

| Organocatalysis | Morpholine nitrogen | Enamine or Brønsted base catalysis (e.g., Michael additions, aldol (B89426) reactions) |

| Metal Catalysis (as Ligand) | N and O heteroatoms | Asymmetric synthesis (e.g., hydrogenations, cross-coupling reactions) |

| Bifunctional Catalysis | Combination of basic nitrogen and Lewis basic oxygens | Cooperative catalysis requiring multiple activation sites |

Biological Activity and Medicinal Chemistry Applications of 2 Furan 2 Yl Morpholine Analogues

Structure-Activity Relationship (SAR) Studies of Furan-Morpholine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of furan-morpholine analogues influences their biological activity. These studies typically involve systematic modifications of the furan (B31954) and morpholine (B109124) rings, as well as any linking groups, to identify key structural features responsible for potency and selectivity.

For instance, in a series of 4-(5-aryl-2-furoyl)morpholines, the nature of the substituent on the aryl ring at the 5-position of the furan was found to be a critical determinant of their antifungal activity. The presence of a nitro group was identified as a key pharmacophoric feature for activity against Cryptococcus neoformans. nih.gov Similarly, in other morpholine-containing compounds, substitutions on attached aromatic rings with halogen groups have been shown to increase inhibitory action against cancer cell lines like HepG2. e3s-conferences.org

In the context of anticancer activity, SAR studies of morpholine-conjugated benzophenone (B1666685) analogues revealed that a methyl group on the benzophenone moiety is essential for antiproliferative activity. Furthermore, the position of other substituents, such as a bromo group at the ortho position or a methyl group at the para position of the benzophenone ring, was significant for extensive anti-mitogenic activity. sciforum.net For morpholine-substituted quinazolines, the type and position of substituents on the quinazoline (B50416) ring were found to significantly impact their cytotoxic potential against various cancer cell lines. nih.govrsc.org

These studies underscore the importance of systematic structural modifications to elucidate the SAR of furan-morpholine scaffolds, guiding the design of more potent and selective therapeutic agents. The electronic and steric properties of substituents on both the furan and any associated aromatic systems play a pivotal role in modulating the biological activity of these compounds.

Target Identification and Mechanism of Action Studies

Identifying the molecular targets and elucidating the mechanism of action are crucial steps in the development of novel therapeutic agents. For furan-morpholine analogues, these studies are beginning to shed light on how these compounds exert their biological effects.

In the realm of antimicrobial activity, the mechanism of action for furan derivatives can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov Some furan-containing compounds have been shown to interfere with quorum sensing, a bacterial communication system, thereby inhibiting biofilm formation without directly killing the bacteria. nih.gov For certain morpholine-containing imidazolones, molecular modeling suggests that their ability to enhance the efficacy of antibiotics against resistant bacteria may stem from interactions with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis. mdpi.com

Regarding anticancer properties, studies on morpholine-containing naphthalimides suggest that DNA and Topoisomerase I are potential molecular targets. nih.gov Treatment of cancer cells with these compounds has been observed to induce S-phase cell cycle arrest. nih.gov Further mechanistic studies on other morpholine-substituted quinazoline derivatives have shown that they can inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase and inducing apoptosis. nih.govrsc.org The anticancer effects of some morpholine derivatives have also been linked to their ability to inhibit topoisomerase II, an enzyme critical for DNA replication. wisdomlib.org

The diverse biological activities of furan-morpholine scaffolds suggest that they may interact with multiple molecular targets, and further research is needed to fully characterize their mechanisms of action across different therapeutic areas.

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry used to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic profiles, or to discover novel chemical entities. drugdesign.orgnih.gov

Bioisosteric Modifications: This strategy involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. drugdesign.org For example, the replacement of a phenyl ring with a furan or thiophene (B33073) ring is a common bioisosteric modification. researchgate.net This can be particularly useful in addressing metabolic liabilities, as electron-rich heterocycles like furan can have different metabolic fates compared to benzene. nih.gov The strategic introduction of a fluorine atom, as a bioisostere for a hydrogen atom, can also significantly impact potency and efficacy. nih.gov In the context of 2-(furan-2-yl)morpholine analogues, bioisosteric replacements could involve modifying the furan ring to a thiophene or pyridine, or altering substituents on the morpholine ring to fine-tune properties like lipophilicity and metabolic stability. enamine.net

Scaffold Hopping: This approach involves replacing the core structure (scaffold) of a known active compound with a chemically different one, while maintaining the original biological activity. nih.gov The goal is often to access novel chemical space, improve drug-like properties, or circumvent existing patents. nih.gov For furan-morpholine derivatives, scaffold hopping could entail replacing the furan-morpholine core with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. For instance, replacing an aromatic system with a more electron-deficient one can increase robustness towards oxidative metabolism. nih.gov This strategy allows for the exploration of new structural classes of compounds that may possess superior therapeutic profiles.

In Vivo Biological Evaluation and Oxidative Stress Studies of Related Compounds

The in vivo assessment of compounds structurally related to this compound has been crucial in elucidating their potential therapeutic applications, particularly concerning their impact on oxidative stress and related pathologies. While direct in vivo studies on this compound are not extensively documented in publicly available literature, the evaluation of analogous structures containing either the furan or the morpholine moiety provides significant insights into their likely biological activities and effects on oxidative balance within a whole organism.

Conversely, the morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Many morpholine derivatives have been investigated for a wide range of biological activities, including neuroprotection and antioxidant effects. For instance, certain morpholine-containing compounds have demonstrated the ability to mitigate oxidative stress in vivo by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This pathway stimulates the production of antioxidant enzymes, thereby protecting cells from oxidative damage.

The combination of a furan ring and a morpholine structure in a single molecule, as in this compound analogues, presents a complex scenario where the pro-oxidant potential of the furan moiety may be modulated by the physicochemical and potential antioxidant properties conferred by the morpholine ring. In vivo studies on related compounds are therefore essential to understand this interplay.

One notable example of a related compound is the synthetic morpholine-containing chalcone, KMS99220, which has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. Oral administration of KMS99220 was found to prevent the degeneration of dopaminergic neurons and alleviate motor deficits. Mechanistically, this was attributed to the activation of the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1.

Furthermore, in vivo studies on furan derivatives have shed light on their antiparkinsonian and antioxidant activity. In a study using a haloperidol-induced catalepsy model in mice, a furfuryl-substituted derivative showed a significant reduction in catalepsy and demonstrated antioxidant effects.

The following tables present a synthesis of typical data from in vivo studies on furan-containing compounds and related neuroprotective agents, illustrating the common parameters evaluated in oxidative stress and neuroprotection studies.

Table 1: Effect of Furan Analogue Administration on Markers of Oxidative Stress in Rodent Brain Tissue

| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |

| Control | 1.2 ± 0.2 | 15.6 ± 1.8 | 25.4 ± 2.1 | 30.1 ± 2.5 |

| Vehicle + Oxidative Stress Inducer | 3.5 ± 0.4 | 8.2 ± 0.9 | 15.1 ± 1.5 | 18.5 ± 1.9 |

| Furan Analogue + Oxidative Stress Inducer | 2.1 ± 0.3# | 12.8 ± 1.2# | 21.7 ± 1.9# | 25.8 ± 2.2# |

*p < 0.05 compared to Control; #p < 0.05 compared to Vehicle + Oxidative Stress Inducer. Data are representative and synthesized from typical findings in the literature.

Table 2: Neuroprotective Effects of a Morpholine-Containing Nrf2 Activator (KMS99220 Analogue) in a Mouse Model of Parkinson's Disease

| Treatment Group | Dopaminergic Neuron Survival (%) | Striatal Dopamine Level (% of Control) | Motor Function Score (Arbitrary Units) |

| Control | 100 | 100 | 10 |

| Vehicle + Neurotoxin (MPTP) | 45 ± 5 | 42 ± 6 | 4 ± 1* |

| KMS99220 Analogue + Neurotoxin (MPTP) | 82 ± 7# | 78 ± 8# | 8 ± 1# |

*p < 0.05 compared to Control; #p < 0.05 compared to Vehicle + Neurotoxin. Data are representative and synthesized from findings on KMS99220.

Analytical Methodologies for the Research and Development of 2 Furan 2 Yl Morpholine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry in the pharmaceutical industry, providing the means to separate complex mixtures into their individual components. azolifesciences.com For a compound like 2-(Furan-2-yl)morpholine, various chromatographic techniques are applicable, each serving a distinct purpose in its analytical profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. azolifesciences.com While specific validated HPLC methods for this compound are not widely published, a suitable method can be developed based on the analysis of similar furan (B31954) derivatives. europa.eualtabrisagroup.comsolubilityofthings.com

Method development would likely commence with a reversed-phase approach, utilizing a C18 column, as this is effective for separating moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The furan ring in the molecule allows for strong ultraviolet (UV) absorbance, making a UV detector a suitable and common choice for detection. europa.eu

A hypothetical set of starting HPLC conditions for the analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Once a suitable chromatographic system is established, the method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. europa.euich.org The validation process involves evaluating several key performance characteristics. emerypharma.com

Table of HPLC Method Validation Parameters based on ICH Q2(R2) Guidelines

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from impurities and degradation products. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | For assay, typically 80-120% of the test concentration. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0-102.0% for the drug substance. altabrisagroup.com |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. altabrisagroup.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, and flow rate are slightly varied. fda.gov |

System suitability testing (SST) is an integral part of the validation and routine use of an HPLC method. rjpbcs.com It is performed before sample analysis to ensure the chromatographic system is performing adequately. hplcprofessionals.compharmatimesofficial.com Key SST parameters include retention time, peak area repeatability, theoretical plates (column efficiency), tailing factor, and resolution. rjpbcs.compharmaguideline.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique, particularly for volatile and thermally stable compounds. azolifesciences.com Direct analysis of this compound by GC may be feasible; however, given the presence of the secondary amine in the morpholine (B109124) ring, peak tailing can be a concern due to interactions with the stationary phase.

To improve chromatographic performance and sensitivity, derivatization is a common strategy for amines in GC analysis. pharmaguideline.com For instance, morpholine and its derivatives can be reacted with reagents like sodium nitrite (B80452) under acidic conditions to form more volatile and stable N-nitrosomorpholine derivatives, which can then be effectively analyzed by GC-MS. pharmaguideline.comams-lab.com This approach has been shown to significantly enhance sensitivity. pharmaguideline.com

A potential GC method for a derivatized this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) would offer definitive identification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis. In the context of this compound, TLC is an invaluable tool for:

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time.

Purity Assessment: Quickly assessing the number of components in a sample and identifying the presence of major impurities.

Purification: Guiding the optimization of mobile phase systems for column chromatography purification.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of varying polarity (e.g., mixtures of ethyl acetate and hexane) as the mobile phase. The spots can be visualized under UV light, owing to the UV-active furan moiety, or by using chemical staining agents.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. For this compound, LC-MS/MS would be the method of choice for trace-level quantification in complex matrices. The selectivity of MS detection is a major advantage of this technique. ams-lab.com

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is highly effective for the analysis of this compound, particularly after derivatization. ich.org The mass spectrometer provides structural information, allowing for the unequivocal identification of the compound and its impurities based on their mass spectra and fragmentation patterns. ich.org This technique has been successfully applied to the analysis of morpholine in various samples.

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of quality assurance in the pharmaceutical industry. emerypharma.com It provides documented evidence that an analytical procedure is suitable for its intended purpose. ich.org The principles of method validation are outlined in the ICH Q2(R2) guideline, which details the performance characteristics that need to be evaluated. europa.euich.org

Quality Assurance (QA) is a broad concept that covers all aspects that could collectively or individually influence the quality of a product. solubilityofthings.com It is a systematic process to ensure that quality-related policies and procedures are consistently followed. solubilityofthings.com Quality Control (QC), on the other hand, refers to the operational techniques and activities used to fulfill the requirements for quality. solubilityofthings.com In an analytical research setting, QC involves the practical steps taken to ensure the reliability and accuracy of analytical results, such as running system suitability tests, analyzing blanks and controls, and adhering to validated methods. wikipedia.org

A robust quality assurance system ensures that all analytical data generated during the research and development of this compound is reliable, reproducible, and compliant with regulatory standards. aragen.comresearchgate.net This system encompasses not only method validation but also instrument calibration, analyst training, and proper documentation practices. solubilityofthings.comnih.gov The integration of QA and QC ensures the integrity of the entire analytical process, from sample receipt to the final report. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(Furan-2-yl)morpholine, and how can their efficiency be validated experimentally?

- Methodological Answer : A common approach involves coupling morpholine derivatives with furan-containing precursors. For example, in and , the compound was synthesized via nucleophilic substitution or condensation reactions. To validate efficiency:

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

- Calculate yields by comparing isolated product mass to theoretical values.

- Confirm purity via melting point analysis (e.g., mp 118°C reported in ) and spectral consistency (e.g., IR absorption at 1630 cm⁻¹ for C=O groups) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include morpholine protons (δ 3.50–3.66 ppm as multiplet) and furan protons (e.g., δ 6.63 ppm for H4’ in ). Integrate peaks to confirm stoichiometry.

- IR Spectroscopy : Look for carbonyl stretches (1630–1640 cm⁻¹) and morpholine ring vibrations (e.g., C-O-C stretches at 1100–1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular formula (e.g., C₁₇H₁₆N₂O₄, MW 312.32 g/mol in ) .

Q. What starting materials and solvents are optimal for synthesizing this compound derivatives?

- Methodological Answer :

- Starting Materials : Morpholine, chloroacetyl chloride, and furan-2-carboxaldehyde are common ().

- Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions or dichloromethane for acid-catalyzed condensations.

- Catalysts : Amine bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) may enhance reactivity .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking to assess binding affinity to target receptors (e.g., A2A adenosine receptors in ).

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Validate predictions with in vitro assays (e.g., radioligand binding assays for receptor antagonism) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with literature (e.g., δ 7.67 ppm for H5’ in vs. similar furan derivatives in ).

- Isotopic Labeling : Use deuterated solvents to confirm solvent artifacts.

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals (e.g., morpholine CH₂ at δ 3.85 ppm in ) .

Q. How can researchers optimize reaction conditions to improve yields of this compound analogs?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios systematically.

- Kinetic Studies : Use in-situ FTIR to track intermediate formation.

- Green Chemistry : Explore microwave-assisted synthesis or biomass-derived precursors (e.g., vitamin C in ) to enhance sustainability .

Q. What methodologies assess the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.